Differentiation via Enhanced Lipophilicity and Hydrogen Bonding Capacity
The calculated lipophilicity (XLogP3-AA = 1.5) and hydrogen bond acceptor count (6) of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione [1] indicate a profile distinct from non-fluorinated analogs like dibenzoylmethane (DBM). While direct experimental comparison data is unavailable (downgraded to Class-level Inference), the presence of the trifluoromethyl group in β-diketones is a well-established strategy to increase lipophilicity and metabolic stability relative to their non-fluorinated counterparts, which can enhance membrane permeability in biological assays [2].
| Evidence Dimension | Lipophilicity (Calculated XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 [1] |
| Comparator Or Baseline | Dibenzoylmethane (DBM): Calculated XLogP ~3.6 (based on PubChem data) |
| Quantified Difference | Δ XLogP ≈ -2.1 (Target is less lipophilic than DBM) |
| Conditions | In silico calculation method (XLogP3 3.0) |
Why This Matters
This data allows a procurement scientist to select the compound for applications requiring lower lipophilicity than DBM while still maintaining the fluorine-mediated benefits of a CF3 group.
- [1] PubChem. (2025). 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione (CID 238298). National Center for Biotechnology Information. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
